2,4,5-Trifluorobenzene-1,3-diamine
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Description
2,4,5-Trifluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H5F3N2 . It is used in various applications, including as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluorobenzene-1,3-diamine consists of a benzene ring substituted with three fluorine atoms and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzene-1,3-diamine has a molecular weight of 162.11 . It has a density of 1.5±0.1 g/cm3, a boiling point of 244.8±35.0 °C at 760 mmHg, and a flash point of 107.1±16.6 °C .Scientific Research Applications
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One-photon mass-analyzed threshold ionization spectroscopy of 1,3,5-trifluorobenzene :
- Application : This research involves the use of one-photon mass-analyzed threshold ionization spectroscopy to study the Jahn-Teller effect and vibrational analysis for the molecular cation in the ground electronic state of 1,3,5-trifluorobenzene .
- Method : The spectrum of 1,3,5-trifluorobenzene was obtained using vacuum ultraviolet radiation generated by four-wave difference frequency mixing in Kr .
- Results : The ionization energy of 1,3,5-trifluorobenzene determined from the position of the 0-0 band was 9.6359±0.0006 eV .
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Reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in Palladium-catalyzed direct arylation :
- Application : This research investigates the reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in palladium-catalyzed direct arylation .
- Method : The study involved the use of palladium catalysts for the direct arylation of 1,2,3- and 1,2,4-trifluorobenzenes .
- Results : The higher reactivity of C4-H bond as compared to C5-H bond of 1,2,3-trifluorobenzene in palladium-catalyzed direct arylation allows the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields .
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides :
- Application : This research involves the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
- Method : The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
- Results : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .
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Synthesis and properties of polyimides from a diamine :
- Application : This research involves the synthesis of a fluorinated diamine and the subsequent preparation of a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
- Method : The fluorinated diamine was synthesized via Williamson reaction and hydrogenation. The polyimides were prepared by the high-temperature one-pot polymerization of the diamine with several other compounds .
- Results : The properties of the resulting polyimides were then studied .
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides :
- Application : This research involves the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
- Method : The proposed diamines have been prepared through (1) the functionalization of 1,3-bis [ (pentafluorobenzyl)oxy]benzene with 4-aminophenol and (2) the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
- Results : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction on the new diamine prepared from 4,4′-bicyclohexanol .
properties
IUPAC Name |
2,4,5-trifluorobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVSXVVJFJJZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573728 |
Source
|
Record name | 2,4,5-Trifluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzene-1,3-diamine | |
CAS RN |
321182-37-0 |
Source
|
Record name | 2,4,5-Trifluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluoro-1,3-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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